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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for quantifying gene expression using a SYBR

Green-based reverse transcription quantitative polymerase chain reaction (RT-qPCR). It is

intended for researchers, scientists, and professionals in drug development who are familiar

with basic molecular biology techniques.

Introduction
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive

and powerful technique used to detect and quantify RNA levels in a sample.[1] This method

combines the reverse transcription of RNA into complementary DNA (cDNA) with the real-time

monitoring of DNA amplification during PCR.[1][2] SYBR Green I is a fluorescent dye that

intercalates with any double-stranded DNA, providing a simple and cost-effective method for

detecting PCR products in real time.[3][4][5] The fluorescence intensity is directly proportional

to the amount of double-stranded DNA, allowing for the quantification of the initial RNA

template.[5][6]

Principle of SYBR Green-Based Detection
SYBR Green I is a cyanine dye that exhibits minimal fluorescence when free in solution but

shows a significant increase in fluorescence upon binding to double-stranded DNA.[3][6]

During the extension phase of each PCR cycle, as the DNA polymerase synthesizes new
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strands, SYBR Green I dye intercalates into the newly formed double-stranded DNA.[4][5] This

binding results in a measurable increase in fluorescence, which is monitored by the qPCR

instrument in real time.[3] A major advantage of SYBR Green is its versatility, as it can be used

for any target without the need for a sequence-specific probe.[3] However, because it binds to

any double-stranded DNA, it is crucial to design specific primers and perform a melt curve

analysis to ensure that the detected fluorescence is from the target amplicon and not from non-

specific products or primer-dimers.[3][4]

Experimental Workflow Overview
The overall workflow for a SYBR Green-based RT-qPCR experiment consists of several key

stages: RNA isolation, optional DNase treatment to remove genomic DNA contamination,

reverse transcription to synthesize cDNA, and finally, the qPCR amplification and data analysis.

These steps can be performed in a one-step or two-step protocol.[2][7] A one-step protocol

combines reverse transcription and qPCR in a single tube, which is faster and reduces the risk

of contamination.[2][7] A two-step protocol separates these reactions, offering greater flexibility

and the ability to use the synthesized cDNA for multiple qPCR reactions.[2][8] This document

will focus on the more common two-step protocol.
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Figure 1. Experimental workflow for two-step SYBR Green RT-qPCR.
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Detailed Experimental Protocols
RNA Isolation and Quality Control
High-quality, intact RNA is crucial for successful RT-qPCR.[1][9] The choice of RNA isolation

method depends on the sample type. It is imperative to work in an RNase-free environment to

prevent RNA degradation.

Protocol:

Isolate total RNA from your samples using a preferred method (e.g., TRIzol reagent or a

column-based kit).

Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g.,

NanoDrop).

An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.

An A260/A230 ratio should ideally be between 2.0 and 2.2.

Evaluate RNA integrity using denaturing agarose gel electrophoresis or a microfluidics-based

system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal

RNA bands.

DNase Treatment (Recommended)
To prevent the amplification of contaminating genomic DNA (gDNA), a DNase treatment step is

highly recommended.[10]

Protocol:

To 1 µg of total RNA in an RNase-free tube, add the following:

1 µL DNase I (RNase-free)

1 µL 10X DNase I Reaction Buffer

Nuclease-free water to a final volume of 10 µL.
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Incubate at 37°C for 30 minutes.

Inactivate the DNase by adding 1 µL of EDTA (25 mM) and incubating at 65°C for 10

minutes.

Reverse Transcription (cDNA Synthesis)
This step converts the RNA template into more stable cDNA.

Protocol:

Prepare the following reaction mix on ice in a sterile, nuclease-free tube:

DNase-treated RNA (up to 1 µg)

1 µL Random Hexamers (50 ng/µL) or Oligo(dT) primers (50 µM)

1 µL dNTP Mix (10 mM each)

Nuclease-free water to 13 µL

Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

Prepare a master mix for the reverse transcriptase reaction. For each reaction, add:

4 µL 5X Reaction Buffer

1 µL M-MLV Reverse Transcriptase (200 U/µL)

1 µL RNase Inhibitor

Add 6 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL.

Incubate the reaction at 25°C for 10 minutes, followed by 37°C for 50 minutes, and finally,

70°C for 15 minutes to inactivate the enzyme.

The resulting cDNA can be stored at -20°C or used immediately for qPCR. For qPCR, it is

common to dilute the cDNA 1:10 with nuclease-free water.[8]
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qPCR Reaction Setup
Protocol:

Thaw all components (SYBR Green Master Mix, primers, cDNA, and water) on ice.

Prepare a qPCR master mix for the number of samples to be analyzed (plus extra for

pipetting error). For a single 20 µL reaction:

10 µL 2X SYBR Green qPCR Master Mix

0.5 µL Forward Primer (10 µM)

0.5 µL Reverse Primer (10 µM)

7 µL Nuclease-free water

Vortex the master mix gently and spin it down.

Aliquot 18 µL of the master mix into each qPCR well or tube.

Add 2 µL of diluted cDNA to the respective wells.

Include the following controls:

No-Template Control (NTC): Add 2 µL of nuclease-free water instead of cDNA to detect

contamination.[11][12]

No-Reverse-Transcriptase Control (-RT): Use RNA that has not been reverse-transcribed

as a template to check for gDNA contamination.[2][12]

Seal the plate or tubes, vortex gently, and centrifuge briefly to collect the contents at the

bottom.

qPCR Cycling and Melt Curve Analysis
Protocol:

Place the reaction plate or tubes into the real-time PCR instrument.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://www.gene-quantification.de/dhaene-hellemans-qc-data-2010.pdf
https://www.thermofisher.com/us/en/home/brands/thermo-scientific/molecular-biology/molecular-biology-learning-center/molecular-biology-resource-library/spotlight-articles/basic-principles-rt-qpcr.html
https://www.gene-quantification.de/dhaene-hellemans-qc-data-2010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set up the thermal cycling program as follows:

Step Temperature Time Cycles

Initial Denaturation 95°C 2-10 minutes 1

Denaturation 95°C 15 seconds 40

Annealing/Extension 60°C 60 seconds

Melt Curve 65°C to 95°C Increment 0.5°C 1

Note: Optimal annealing/extension temperatures and times may vary depending on the primers

and target sequence.

After the run, perform a melt curve analysis to verify the specificity of the amplified product.

[3] A single, sharp peak indicates a specific product.

Data Presentation and Analysis
The primary result from a qPCR experiment is the threshold cycle (Ct), which is the cycle

number at which the fluorescence signal of a reaction crosses a set threshold. The Ct value is

inversely proportional to the initial amount of target nucleic acid. Data can be analyzed using

either absolute or relative quantification.[4] Relative quantification, often using the 2-ΔΔCt

method, is common for gene expression studies and normalizes the expression of the gene of

interest to a stable reference (housekeeping) gene.[13]

Table 1: Example Quantitative Data Summary
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Sample
Target Gene
Ct

Reference
Gene Ct

ΔCt (Target
- Ref)

ΔΔCt (ΔCt
Sample -
ΔCt
Control)

Fold
Change (2-
ΔΔCt)

Control 1 22.5 19.2 3.3 0.0 1.0

Control 2 22.3 19.1 3.2 -0.1 1.1

Treated 1 25.1 19.3 5.8 2.5 0.18

Treated 2 24.9 19.0 5.9 2.6 0.16

NTC No Ct No Ct - - -

-RT Control No Ct No Ct - - -

Mechanism of SYBR Green Fluorescence
Figure 2. SYBR Green fluorescence mechanism in qPCR.

As depicted in Figure 2, during the denaturation step, the double-stranded DNA (dsDNA) melts

into single strands, and SYBR Green fluorescence is low. In the annealing phase, primers bind

to the single-stranded DNA. During the extension phase, the polymerase synthesizes

complementary strands. SYBR Green I dye then binds to the newly formed dsDNA, leading to

a significant increase in fluorescence that is measured by the qPCR instrument.[5] This cycle of

denaturation, annealing, and extension is repeated, leading to an exponential amplification of

the target DNA and a corresponding increase in fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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